5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine: is a chemical compound with the molecular formula C16H25IN2Si and a molecular weight of 400.37 g/mol . It is a solid compound that is part of a collection of unique chemicals used in early discovery research . The compound is characterized by the presence of an iodine atom and a triisopropylsilanyl group attached to a pyrrolo[2,3-b]pyridine core .
Biochemical Analysis
Biochemical Properties
5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit the growth of plants by binding to the photosynthetic electron transport protein, thereby preventing photosynthesis . In biochemical research, it is used to study the inhibition of specific enzymes and the resulting effects on metabolic pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the photosynthetic electron transport protein in plants leads to the inhibition of photosynthesis, which can be studied to understand similar processes in other organisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to changes in gene expression and metabolic flux, providing insights into the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of enzyme activity and adverse effects. Toxicity studies have shown that high doses of the compound can cause detrimental effects on cellular function and overall health .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s inhibition of specific enzymes can lead to changes in metabolite levels and overall metabolic activity. Understanding these interactions provides valuable insights into the compound’s role in biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Studies have shown that the compound can accumulate in specific cellular compartments, leading to localized effects on enzyme activity and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of iodine and a suitable base to facilitate the iodination process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrrolo[2,3-b]pyridine derivatives can be formed.
Oxidation Products: Oxidized derivatives with higher oxidation states of iodine or other functional groups.
Reduction Products: Reduced derivatives with lower oxidation states of iodine or other functional groups.
Scientific Research Applications
Chemistry: 5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is used as a building block in organic synthesis.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. Researchers explore its interactions with biological targets to identify new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and electronic components. Its unique properties contribute to the development of high-performance materials .
Mechanism of Action
The mechanism of action of 5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets through its functional groups. The iodine atom and triisopropylsilanyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity . The pathways involved may include covalent bonding, hydrogen bonding, and van der Waals interactions, depending on the specific application and target .
Comparison with Similar Compounds
- 5-Bromo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
Comparison: Compared to its bromine, chlorine, and fluorine analogs, 5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine exhibits unique reactivity due to the larger atomic radius and lower electronegativity of iodine. This results in different substitution patterns and reaction kinetics, making it a valuable compound for specific synthetic applications .
Properties
IUPAC Name |
(5-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25IN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-9-15(17)10-18-16(14)19/h7-13H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPBNCQKRQSUFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25IN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640113 | |
Record name | 5-Iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913983-21-8 | |
Record name | 5-Iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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